(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-isopropyl 2-((4-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
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Scientific Research Applications
Alkali-labile Amino-protecting Groups
The development of new amino-protecting groups stable under specific conditions but removable in a slightly alkaline medium is essential for peptide synthesis. One example is the 4-Isopropyloxycarbonyloxybenzyloxycarbonyl, Z(4-PriOCO), which offers stability under conditions that cleave other protecting groups but can be removed via a 1,6-elimination, by hydrogenolysis, or by HBr in acetic acid (Wakselman & Guibe-jampel, 1973).
N-heterocyclic Carbenes in Transesterification/Acylation
N-heterocyclic carbenes (NHC) have been identified as efficient catalysts in the transesterification between esters and alcohols, facilitating the acylation of alcohols with vinyl acetate at room temperature. This property highlights the versatility of NHCs in organic synthesis, applicable to compounds with ester functional groups (Grasa, Kissling, & Nolan, 2002).
Hepatoprotective and Chemoprotective Activities
Certain isopropyl-2-(1,3-dithietane-2-ylidene) derivatives have been synthesized for their hepatoprotective properties and tested for chemoprotective activity against carcinogens like benzo[a]pyrene. These findings suggest potential applications in developing therapeutic agents for liver diseases and cancer prevention (Surh, Shlyankevich, Lee, & Yoo, 1996).
Synthesis and Biological Evaluation of Derivatives
Research on the synthesis and biological evaluation of novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives for anti-inflammatory and antimicrobial activities indicates the potential for developing new therapeutic compounds (Kotaiah, Krishna, Raju, Rao, Jonnalagadda, & Maddila, 2012).
Schiff Base-type Zinc(II) Complexes
The synthesis and characterization of Schiff base-type Zinc(II) complexes have implications for material science and catalysis. Such research explores the structural, spectroscopic properties, and electronic structure of novel complexes, which could lead to applications in catalysis and material design (Chai, Zhang, Chen, Li, & Tang, 2016).
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-16-7-14(3)22-17(11-16)32-18(23(22)26)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-11,13H,12H2,1-6H3/b18-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSAQABMXRUJE-LSCVHKIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.